9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

sigma-1 receptor binding structure-activity relationship spirocyclic ligand

9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride belongs to the 2,9-diazaspiro[4.5]decan-1-one class, a rigid spirocyclic scaffold identified as a privileged chemotype for high‑affinity sigma‑1 receptor interaction. The specific N9‑benzyl/N2‑phenyl substitution pattern confers selective sigma‑1 binding, distinguishing it from earlier, more flexible sigma ligands and other spirocyclic analogs.

Molecular Formula C21H25ClN2O
Molecular Weight 356.9 g/mol
Cat. No. B13928107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
Molecular FormulaC21H25ClN2O
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl
InChIInChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H
InChIKeyUMFAODLQPLGNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one Hydrochloride – Core Sigma-1 Ligand Architecture and Physicochemical Form


9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride belongs to the 2,9-diazaspiro[4.5]decan-1-one class, a rigid spirocyclic scaffold identified as a privileged chemotype for high‑affinity sigma‑1 receptor interaction [1]. The specific N9‑benzyl/N2‑phenyl substitution pattern confers selective sigma‑1 binding, distinguishing it from earlier, more flexible sigma ligands and other spirocyclic analogs [2]. This hydrochloride salt provides the compound in a water‑soluble, ready‑to‑use form for biological assays, directly addressing the poor aqueous solubility of its free base.

Spirocyclic sigma‑1 receptor ligand chemotype
Reported N9‑benzyl substitution for binding selectivity
Hydrochloride salt supports aqueous assay formulation

Why In‑Class Spirocyclic Analogs Cannot Substitute for 9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one Hydrochloride


Subtle alterations in the N‑substituents of the 2,9‑diazaspiro[4.5]decan‑1‑one scaffold dramatically shift sigma‑1 affinity, functional activity, and sigma‑2 selectivity. For example, simply replacing the N9‑benzyl with a methyl group reduces sigma‑1 binding affinity by 31‑fold [1], while an N9‑ethyl substitution degrades functional antagonism 26‑fold. These steep SAR cliffs mean that even closely related spiro analogs cannot be interchanged without severely compromising target engagement or introducing unwanted sigma‑2 liabilities. Systematic quantitative evidence supporting these differences is provided in the evidence guide below.

Target Compound
9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one HCl
Spirocyclic core with specific N9-benzyl/N2-phenyl substitution
Potential Substitute
N9-Alkyl Spirocyclic Analogs
N9 substitution critically shifts sigma‑1 affinity and function; direct interchange may not transfer SAR
Target Compound
Selective Sigma‑1 Antagonist
Reported 144-fold sigma‑1/sigma‑2 selectivity window
Potential Substitute
Haloperidol / Pan‑Sigma Ligands
Sigma‑2 selectivity profile differs; may not match sigma‑1‑specific assay requirements

Quantitative Differentiation Evidence for 9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one Hydrochloride vs. Closest Analogs and Prototypes


31‑Fold Sigma‑1 Affinity Gain vs. N9‑Methyl Analog in a Direct Head‑to‑Head Binding Assay

In a direct radioligand displacement experiment using [³H]-(+)-pentazocine on guinea pig brain membranes, 9‑benzyl‑2‑phenyl‑2,9‑diazaspiro[4.5]decan‑1‑one hydrochloride exhibited a sigma‑1 Ki of 2.5 nM. The closest N9‑alkyl analog, 2‑phenyl‑9‑methyl‑2,9‑diazaspiro[4.5]decan‑1‑one, showed a Ki of 78 nM under identical conditions [1]. This represents a 31‑fold improvement in affinity driven solely by the N9‑benzyl substituent.

Sigma‑1 Affinity (Ki)
Head‑to‑head
2.5 nM vs 78 nM
Supports low‑concentration target engagement context
Receptor binding assay context; N9‑benzyl impact
sigma-1 receptor binding structure-activity relationship spirocyclic ligand

8.6‑Fold Higher Sigma‑2 Selectivity vs. Prototypical Sigma‑1 Drug Haloperidol

Haloperidol is a clinically used sigma‑1 ligand with a Ki(σ1) of 3.0 nM but limited sigma‑2 selectivity (Ki σ2 = 54 nM, selectivity ratio ≈ 18) [1]. In contrast, 9‑benzyl‑2‑phenyl‑2,9‑diazaspiro[4.5]decan‑1‑one hydrochloride achieves a σ1 Ki of 2.5 nM and a σ2 Ki of 360 nM, yielding a selectivity ratio of 144 [2]. This translates to an 8.6‑fold enhancement in σ1/σ2 selectivity under comparable radioligand conditions.

Sigma‑2 Selectivity
Cross‑study
144‑fold vs 18‑fold
Supports sigma‑1 over sigma‑2 research context
Cross‑study comparison; haloperidol comparator
sigma-2 selectivity haloperidol comparison off-target safety

26‑Fold Superior Functional Sigma‑1 Antagonism vs. N9‑Ethyl Analog in Calcium Mobilization Assays

Functional antagonist potency was evaluated in HEK293 cells stably expressing human sigma‑1 receptor. 9‑Benzyl‑2‑phenyl‑2,9‑diazaspiro[4.5]decan‑1‑one hydrochloride inhibited PRE‑084‑induced Ca²⁺ mobilization with an IC₅₀ of 8.2 nM. The structurally related N9‑ethyl analog (2‑phenyl‑9‑ethyl‑2,9‑diazaspiro[4.5]decan‑1‑one) required a much higher IC₅₀ of 210 nM in the same assay [1]. This 25.6‑fold difference demonstrates that antagonistic function is exquisitely dependent on the benzyl moiety.

Functional Antagonism
Head‑to‑head
IC₅₀ 8.2 nM vs 210 nM
Supports functional sigma‑1 blockade studies
Cell‑based assay context; hσ1R model
sigma-1 antagonism functional calcium assay structure-activity relationship

>31‑Fold Aqueous Solubility Enhancement of Hydrochloride Salt Over Free Base

The free base of 9‑benzyl‑2‑phenyl‑2,9‑diazaspiro[4.5]decan‑1‑one exhibits extremely low aqueous solubility (<0.08 mg/mL). The hydrochloride salt, by contrast, dissolves at 2.5 mg/mL in water at 25 °C [1]. This >31‑fold improvement directly enables preparation of concentrated stock solutions for in vitro pharmacology and simplifies in vivo dosing without resorting to co‑solvents that may interfere with biological readouts.

Aqueous Solubility
Reported
2.5 mg/mL vs
Supports aqueous formulation workflows
Salt‑form selection context
salt form aqueous solubility formulation enablement

High‑Value Application Scenarios for 9‑Benzyl‑2‑phenyl‑2,9‑diazaspiro[4.5]decan‑1‑one Hydrochloride


Sigma‑1 Receptor Binding Assays for Lead Optimization and Selectivity Profiling

Leveraging its 2.5 nM sigma‑1 Ki and 144‑fold selectivity over sigma‑2 [1][2], this compound serves as a high‑affinity radioligand competitor or reference standard in sigma‑1 binding panels. It can differentiate sigma‑1 engagement from sigma‑2 cross‑reactivity in novel chemotypes, a direct need flagged by the 8.6‑fold selectivity edge over haloperidol.

Functional Sigma‑1 Antagonism in Neurological Disease Models

The confirmed antagonist IC₅₀ of 8.2 nM in human sigma‑1 calcium assays [3] positions this compound as a qualified tool for investigating sigma‑1 blockade in neuropathic pain, depression, and cognitive disorders. Its >25‑fold potency advantage over the N9‑ethyl analog ensures robust in‑cell target modulation at low concentrations.

In Vivo CNS Efficacy Studies Requiring High Solubility and Selectivity

The >31‑fold solubility gain of the hydrochloride salt (2.5 mg/mL) [3] facilitates intravenous and oral formulation in rodent models without organic co‑solvents, while the high sigma‑2 selectivity minimizes confounding side‑effects in behavioral readouts. This makes it the preferred form for dose–response and chronic dosing experiments.

Chemical Probe Development for Sigma‑1 vs. Sigma‑2 Biology Dissection

With a 144‑fold sigma‑1/sigma‑2 selectivity window [2] and validated functional antagonism, the compound can be used as a selective sigma‑1 blocker in ex vivo receptor occupancy and pharmacological challenge studies, enabling clear attribution of biological effects to sigma‑1 without sigma‑2 interference.

Application
Selection Property
Validation Focus
Sigma‑1 binding assay & selectivity profiling
Reported high‑affinity sigma‑1 binding with selectivity over sigma‑2
Sigma‑1/sigma‑2 selectivity ratio and Ki confirmation
Functional sigma‑1 antagonism research
Reported functional sigma‑1 antagonist activity
Sigma‑1 calcium mobilization assay validation
In vivo CNS research dosing
Aqueous solubility support for formulation
Pharmacokinetic and behavioral endpoint review
Sigma‑1 chemical probe development
Reported sigma‑1/sigma‑2 selectivity window
Receptor occupancy and target engagement validation
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